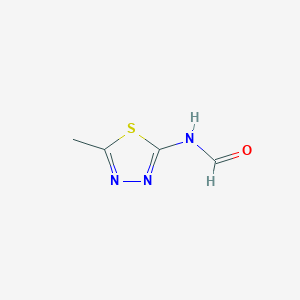
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide
Descripción general
Descripción
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide, also known as MTDF, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a member of the thiadiazole family and has a unique structure that makes it an interesting candidate for further investigation.
Aplicaciones Científicas De Investigación
Overview of Biological Effects
In the realm of scientific research, compounds like N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide and its derivatives play a significant role due to their biological and pharmacological activities. While specific studies directly addressing this compound were not found, research on related compounds provides valuable insights into the potential applications and importance of thiadiazole derivatives in various fields.
Pharmacological Activities of Thiadiazole Derivatives
Thiadiazole derivatives have been the focus of significant interest due to their wide range of pharmacological activities. The core structure of 1,3,4-thiadiazole, similar to that in this compound, is known for its potential in developing new pharmaceuticals. These compounds exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The toxophoric N2C2S moiety within the thiadiazole structure is crucial for these effects, suggesting a broad spectrum of possible applications for this compound in drug development (Mishra, Singh, Tripathi, & Giri, 2015).
Synthetic Pathways and Biological Significance
The literature highlights various synthetic methods for thiadiazolines and related compounds, which are predominantly derived from the cyclization of thiosemicarbazone under different conditions. The emphasis on the pharmaceutical significance of these heterocyclics, including their biological activity against various microbial strains, underscores the importance of exploring the synthesis and application of this compound in medicinal chemistry (Yusuf & Jain, 2014).
Potential Antimicrobial and Anti-inflammatory Applications
Further exploration into thiadiazole derivatives with triazole fragments has shown a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. These findings suggest the potential for this compound to serve as a basis for developing analgesic and anti-inflammatory agents, provided its structural similarity to the studied compounds. The review presents a comprehensive overview of the analgesic and anti-inflammatory activities of these derivatives over the last decade, offering insights into their structure-activity relationships and the optimization for drug development (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).
Direcciones Futuras
The future directions for the research and development of “N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” and its derivatives could involve further investigations into their potential as anticancer agents . Additionally, the development of Schiff’s bases containing a thiadiazole ring and benzamide groups could be a promising area of research due to the important biological properties associated with these groups .
Mecanismo De Acción
Target of Action
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide, a derivative of 1,3,4-thiadiazole, has been found to interact with various biological targets. The primary targets of this compound are believed to be Cyclin-Dependent Kinase 1 (CDK1) and Matrix Metalloproteinase-3 (MMP-3) . CDK1 plays a crucial role in cell cycle regulation, particularly in the transition from G2 phase to M phase . MMP-3, on the other hand, is involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. For instance, it has been suggested that the compound can inhibit CDK1, leading to cell cycle arrest at the G2/M phase . This results in the inhibition of cell proliferation, which is particularly relevant in the context of cancer cells. In the case of MMP-3, the compound is believed to inhibit the enzyme’s activity, thereby preventing the degradation of the extracellular matrix .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting CDK1, the compound disrupts the normal progression of the cell cycle . The inhibition of MMP-3, on the other hand, can affect various processes related to tissue remodeling and disease progression . Furthermore, 1,3,4-thiadiazole derivatives have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting CDK1, the compound can induce cell cycle arrest, thereby inhibiting cell proliferation . The inhibition of MMP-3 can prevent the degradation of the extracellular matrix, which can have various effects depending on the specific context .
Análisis Bioquímico
Biochemical Properties
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and disruption of microbial growth.
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . The compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as an antitumor agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and contribute to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of microbial growth and continued induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and antitumor activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with specific biomolecules and the exertion of its biological effects.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYLMJATWQDPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



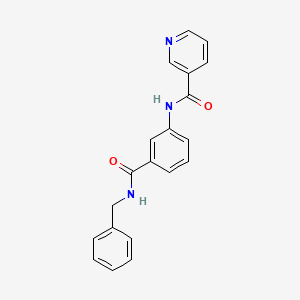
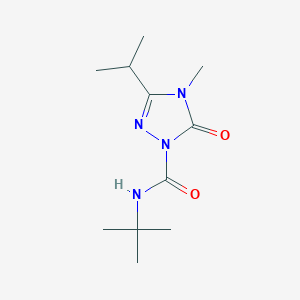


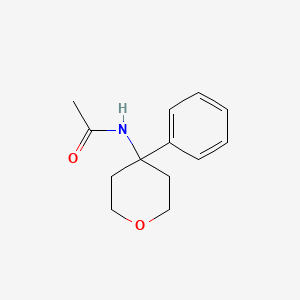
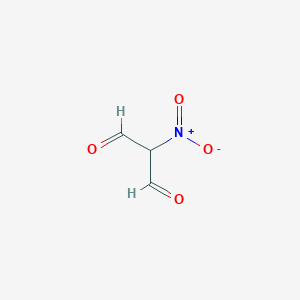


![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)
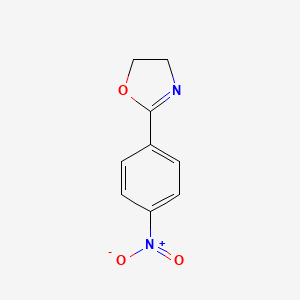
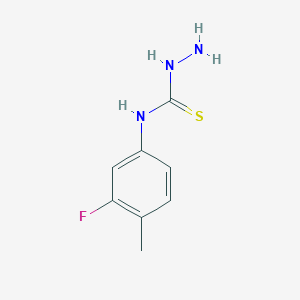
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)